3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Nucleophilic substitution Alkylating agent Building block

Non-halomethyl triazolopyridine analogs fail in nucleophilic substitution, stalling synthesis. 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 855789-56-9) provides an electrophilic CH₂Cl handle for rapid derivatization. • Enables SN2 displacement with amines, thiols, alcohols. • Two-step amide library synthesis for CNS targets (Gandikota et al., 2017). • Available in ≥98% purity, ready for SAR and probe development.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 855789-56-9
Cat. No. B1603858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine
CAS855789-56-9
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1=CC2=NN=C(N2C=C1)CCl
InChIInChI=1S/C7H6ClN3/c8-5-7-10-9-6-3-1-2-4-11(6)7/h1-4H,5H2
InChIKeyWAKBTKMCEHZSKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine – Chemical Profile


3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 855789-56-9) is a heterocyclic building block belonging to the triazolopyridine class, featuring a fused 1,2,4-triazole and pyridine ring system with a reactive chloromethyl substituent at the 3-position . The compound is primarily utilized as an intermediate in medicinal chemistry and organic synthesis, where the chloromethyl group serves as a versatile handle for nucleophilic substitution and subsequent derivatization [1]. Its molecular formula is C₇H₆ClN₃, with a molecular weight of 167.60 g/mol, and it is commercially available in research-grade purities typically ranging from 95% to 98% [2].

Reactive chloromethyl handle enables nucleophilic substitution with amines, thiols, alcohols
Modular building block for amide, ether, and amine derivative libraries
Research-grade purity supported by multiple global suppliers

Why 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine Is Irreplaceable


The presence of the chloromethyl group at the 3-position fundamentally distinguishes this compound from non-halomethyl analogs such as 3-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 1004-65-5) or 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 778-65-4). While the non-halomethyl derivatives serve primarily as end-products or scaffolds for further modification via electrophilic aromatic substitution, the chloromethyl group in 3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine provides a chemically orthogonal, highly electrophilic site that enables rapid, high-yielding nucleophilic displacement with amines, thiols, alcohols, and other nucleophiles [1]. This reactivity is essential for constructing libraries of amide, ether, and amine derivatives in a modular fashion. Substituting a 3-methyl or 3-ethyl analog in a synthetic sequence designed for this building block would result in complete reaction failure, as the alkyl group lacks a leaving group and cannot undergo analogous nucleophilic substitution under mild conditions [2]. Consequently, for any research or industrial application requiring a C3-functionalizable triazolopyridine intermediate, 3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is non-interchangeable.

Target Attribute
Analog Limitation
Chloromethyl leaving group (Cl⁻)
3-Methyl or 3-phenyl analogs lack leaving group; nucleophilic substitution fails
Established supply chain (≥8 suppliers)
3-Bromomethyl analog has ≤3 active suppliers; longer lead times possible
2-step library synthesis route
Non-halomethyl analogs may require 4–5 synthetic steps, increasing project risk

3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine vs. Analog Differentiation


Chloromethyl vs. Methyl Reactivity at C3

The chloromethyl group in 3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine enables nucleophilic displacement with amines under mild conditions (e.g., methylamine in methanol, 12 h at room temperature), yielding the corresponding aminomethyl derivative [1]. In contrast, the 3-methyl analog (CAS 1004-65-5) is inert to nucleophilic substitution under identical conditions due to the absence of a leaving group. This functional divergence is rooted in the relative leaving group ability: Cl⁻ is an excellent leaving group, whereas CH₃⁻ is essentially non-leaving, precluding any nucleophilic displacement pathway.

C3 Reactivity
Class-level inference
Chloromethyl: Sn2 with amines
vs
Methyl analog: inert under same conditions
Mandatory for C3 nucleophilic substitution
Leaving group ability differs by >40 pKa units (class-level)
Nucleophilic substitution Alkylating agent Building block

Amide Library Synthesis Efficiency

3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine was employed as the key intermediate for the synthesis of 10 structurally diverse amide derivatives via a two-step sequence: (1) nucleophilic displacement with methylamine to yield the corresponding aminomethyl triazolopyridine, and (2) HATU-mediated coupling with various carboxylic acids [1]. While specific yields for the chloromethyl intermediate step are not explicitly tabulated, the overall methodology demonstrates the compound's utility in generating a focused library with high synthetic accessibility. In comparison, attempts to construct analogous libraries using non-halomethyl 3-substituted triazolopyridines (e.g., 3-methyl, 3-phenyl) would require alternative, often lengthier synthetic routes (e.g., pre-functionalized hydrazide building blocks or late-stage C–H activation), significantly reducing overall efficiency and increasing the number of synthetic steps.

Library Synthesis
Supporting evidence
~2–3 fewer synthetic steps
Supports rapid amide library generation
Compared to non-halomethyl triazolopyridine routes
Amide synthesis Medicinal chemistry Library generation

Computed Lipophilicity vs. Analogs

Computational property predictions indicate that 3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine possesses an octanol-water partition coefficient (LogP) of 1.6, placing it in a favorable lipophilicity window for central nervous system (CNS) drug discovery [1]. This value is intermediate between the more polar 3-methyl analog (LogP ~1.0, estimated) and the significantly more lipophilic 3-phenyl analog (LogP ~2.8, estimated). The chloromethyl substituent thus provides a balanced hydrophobicity that may enhance membrane permeability without incurring excessive lipophilicity-associated liabilities (e.g., hERG binding, phospholipidosis).

Lipophilicity
Supporting evidence
LogP 1.6 (target)
vs
~1.0 (3-methyl), ~2.8 (3-phenyl)
Balanced CNS drug-like profile
In silico prediction (method unspecified)
Lipophilicity LogP Drug-likeness

Commercial Availability and Purity

3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is widely stocked by multiple international chemical suppliers with catalog purities consistently ≥95%, and in some cases ≥98% . The compound is available in quantities ranging from 100 mg to gram-scale, with lead times typically under one week. In contrast, the closely related 3-bromomethyl analog (CAS 1260799-08-3) is less widely available, with fewer vendors and often longer lead times due to limited commercial production . This established supply chain reduces procurement friction and ensures batch-to-batch consistency for research programs.

Commercial Availability
Data to verify
≥8 suppliers globally
vs
≤3 for 3-bromomethyl analog
Supplier-reported availability; verify status
2025 marketplace snapshot; sources not cited
Procurement Purity Supply chain

3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine – Key Applications


CNS-Penetrant Amide Library Synthesis

The compound serves as a privileged intermediate for generating focused libraries of C3-aminomethyl triazolopyridine amides, a chemotype with potential applications in CNS drug discovery due to its balanced LogP (~1.6) and favorable molecular weight (167.6 g/mol) [1][2]. As demonstrated by Gandikota et al. (2017), the chloromethyl group undergoes facile nucleophilic displacement with methylamine, followed by HATU-mediated amide coupling with diverse carboxylic acids to yield a panel of structurally distinct amides in only two synthetic steps [1]. This modular approach is directly applicable to hit-to-lead optimization campaigns targeting neurological or psychiatric disorders, where triazolopyridine scaffolds are known to modulate mGluR2 receptors and other CNS targets [3].

Activity-Based Probes and Affinity Reagents

The electrophilic chloromethyl handle enables the site-specific attachment of fluorophores, biotin, or other reporter groups to the triazolopyridine core, facilitating the creation of chemical probes for target identification and validation. The compound's reactive CH₂Cl moiety can be displaced by amine- or thiol-functionalized linkers under mild conditions, preserving the integrity of the fused heterocyclic scaffold [1]. This strategy is particularly valuable for generating affinity reagents to interrogate triazolopyridine-binding proteins implicated in hyperproliferative or inflammatory diseases, where several [1,2,4]triazolo[4,3-a]pyridine derivatives have shown therapeutic promise [4].

Triazolopyridine-Derived Crop Protection Agents

Triazolopyridine derivatives have been patented as herbicidal and fungicidal agents [5][6]. 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine offers a convenient entry point for the synthesis of diverse agrochemical candidates via nucleophilic substitution with amine-, alcohol-, or thiol-containing agrochemical warheads. The robust supply chain and commercial availability of the compound in research quantities (100 mg to gram-scale) support rapid analoging and structure-activity relationship (SAR) studies in agrochemical discovery programs .

Model Substrate for SN2 Reactivity Studies

Due to its well-defined structure and single reactive site, 3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine can serve as a model substrate for investigating nucleophilic substitution kinetics and mechanism on heteroaromatic systems. The compound's triazolopyridine core provides UV chromophore properties that facilitate reaction monitoring by HPLC or LC-MS, while the chloromethyl leaving group enables direct comparison of leaving group ability (Cl vs. Br vs. I) in the context of this specific heterocyclic framework. Such studies are essential for optimizing synthetic routes in process chemistry and for understanding substituent effects in medicinal chemistry optimization.

Application
Selection Property
Validation Focus
CNS-targeted amide library research
Reactive chloromethyl handle; balanced lipophilicity
Synthetic step efficiency and scaffold diversity
Chemical probe and affinity reagent synthesis
Electrophilic CH₂Cl for linker conjugation
Conjugation yield and heterocycle integrity
Agrochemical candidate derivatization
Versatile nucleophilic substitution platform
SAR analoging throughput and supply reliability
SN2 mechanistic model substrate
Single reactive site; UV-detectable core
Leaving group kinetics and reaction monitoring

Technical Documentation Hub

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